1-(3-fluorophenyl)butan-1-ol
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Overview
Description
1-(3-fluorophenyl)butan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-fluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)-1-butanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-fluorophenyl)-1-butanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 1-(3-fluorophenyl)-1-butane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(3-Fluorophenyl)-1-butanone.
Reduction: 1-(3-Fluorophenyl)-1-butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-fluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1-butanone: The ketone analog of 1-(3-fluorophenyl)butan-1-ol, which can be synthesized through oxidation.
1-(3-Fluorophenyl)-1-butane: The fully reduced form of the compound.
1-(3-Fluorophenyl)piperazine: Another fluorinated phenyl derivative with different biological activities.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a fluorinated phenyl ring. This structure imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3-fluorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNASWCNOYMRGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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